molecular formula C21H23N3O4 B10981656 4-[({[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetyl)amino]-N-methylbenzamide

4-[({[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetyl)amino]-N-methylbenzamide

Cat. No.: B10981656
M. Wt: 381.4 g/mol
InChI Key: SVLKDQQZWGQGAO-UHFFFAOYSA-N
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Description

4-(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDO)-N-METHYLBENZAMIDE is a complex organic compound that features an indole moiety, a methoxyethyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDO)-N-METHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods.

    Attachment of the Methoxyethyl Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl chloride under basic conditions.

    Formation of the Benzamide Structure: The benzamide moiety can be introduced through an amide coupling reaction using appropriate reagents such as EDCI or HATU.

    Final Coupling: The final step involves coupling the indole derivative with the benzamide derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDO)-N-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDO)-N-METHYLBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDO)-N-METHYLBENZAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the benzamide structure can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETIC ACID: Similar structure but lacks the benzamide moiety.

    N-METHYL-4-(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDO)BENZOIC ACID: Similar structure with a carboxylic acid group instead of the benzamide.

Uniqueness

4-(2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDO)-N-METHYLBENZAMIDE is unique due to its combination of an indole moiety, a methoxyethyl group, and a benzamide structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

4-[[2-[1-(2-methoxyethyl)indol-4-yl]oxyacetyl]amino]-N-methylbenzamide

InChI

InChI=1S/C21H23N3O4/c1-22-21(26)15-6-8-16(9-7-15)23-20(25)14-28-19-5-3-4-18-17(19)10-11-24(18)12-13-27-2/h3-11H,12-14H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

SVLKDQQZWGQGAO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN3CCOC

Origin of Product

United States

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